![molecular formula C18H19NO3S B13526276 benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate](/img/structure/B13526276.png)
benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BenzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate is a chemical compound with the molecular formula C18H19NO3S and a molecular weight of 329.42 g/mol . It is known for its unique structure, which includes a benzyl group, an acetylsulfanyl group, and a phenylethyl group. This compound has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate typically involves the reaction of benzyl chloroformate with N-(2-mercaptoethyl)aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
BenzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carbamate can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
BenzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of benzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate involves its interaction with specific molecular targets and pathways. The acetylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The benzyl and phenylethyl groups may contribute to the compound’s binding affinity and specificity for certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
BenzylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate: Unique due to its specific combination of functional groups.
BenzylN-[2-(acetylsulfanyl)-2-phenylethyl]amine: Similar structure but lacks the carbamate group.
PhenylethylN-[2-(acetylsulfanyl)-2-phenylethyl]carbamate: Similar but with a phenylethyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H19NO3S |
|---|---|
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
S-[1-phenyl-2-(phenylmethoxycarbonylamino)ethyl] ethanethioate |
InChI |
InChI=1S/C18H19NO3S/c1-14(20)23-17(16-10-6-3-7-11-16)12-19-18(21)22-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3,(H,19,21) |
Clé InChI |
OODWPFAMSOHECP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SC(CNC(=O)OCC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl({2-[4-(pyrrolidin-1-yl)phenyl]ethyl})amine](/img/structure/B13526204.png)
![methylN-[2-(4-sulfamoylphenyl)ethyl]carbamate](/img/structure/B13526208.png)
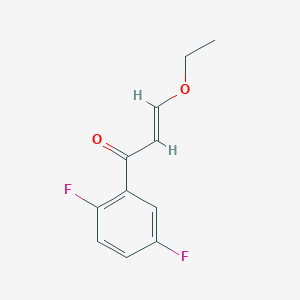

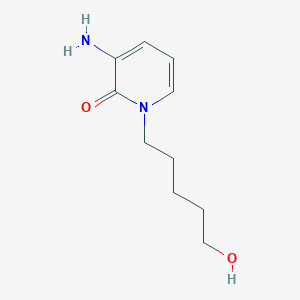
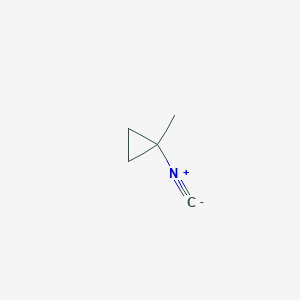
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholin-3-yl)pyrimidine-4-carboxylic acid](/img/structure/B13526236.png)
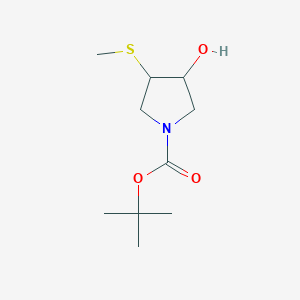
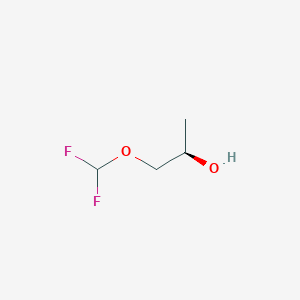
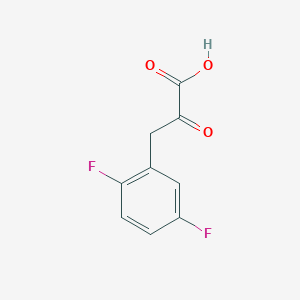
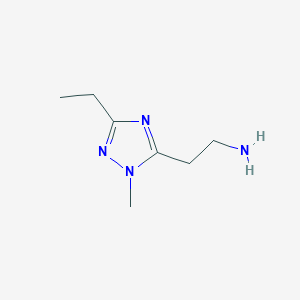
![6-Bromo-3-[3-(dimethylamino)propyl]-3h-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13526266.png)

![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B13526275.png)
